molecular formula C18H25N3O2 B11781670 tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate

Cat. No.: B11781670
M. Wt: 315.4 g/mol
InChI Key: KQUGXUXBJKMWRQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is a chemical compound that has garnered attention due to its role as an intermediate in the synthesis of various pharmaceuticals, including fentanyl and its analogues . This compound is structurally characterized by a piperidine ring substituted with a cyano group and a phenylamino group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and phenylamino groups.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of fentanyl synthesis, the compound undergoes several chemical transformations to produce the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyano group in tert-Butyl 4-(cyano(phenylamino)methyl)piperidine-1-carboxylate makes it unique compared to its analogues. This functional group can undergo various chemical transformations, providing versatility in synthetic applications. Additionally, the tert-butyl protecting group enhances the compound’s stability, making it suitable for use in multi-step synthesis processes .

Properties

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl 4-[anilino(cyano)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-11-9-14(10-12-21)16(13-19)20-15-7-5-4-6-8-15/h4-8,14,16,20H,9-12H2,1-3H3

InChI Key

KQUGXUXBJKMWRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)NC2=CC=CC=C2

Origin of Product

United States

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